molecular formula C5H12ClNO2S B15317074 (R)-3-Methyl-thiomorpholine 1,1-dioxide hcl

(R)-3-Methyl-thiomorpholine 1,1-dioxide hcl

Cat. No.: B15317074
M. Wt: 185.67 g/mol
InChI Key: QMMVGYKZNPZHPV-NUBCRITNSA-N
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Description

(3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing sulfur and nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an amine in the presence of a suitable oxidizing agent to form the thiomorpholine ring. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiomorpholine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Regeneration of the thiomorpholine ring.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

(3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing a thiazole ring, which also have sulfur and nitrogen atoms.

    Imidazopyridine Derivatives: Compounds with a fused imidazole and pyridine ring system.

Uniqueness

(3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to its specific stereochemistry and the presence of the thiomorpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

IUPAC Name

(3R)-3-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride

InChI

InChI=1S/C5H11NO2S.ClH/c1-5-4-9(7,8)3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1

InChI Key

QMMVGYKZNPZHPV-NUBCRITNSA-N

Isomeric SMILES

C[C@@H]1CS(=O)(=O)CCN1.Cl

Canonical SMILES

CC1CS(=O)(=O)CCN1.Cl

Origin of Product

United States

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